Cas no 45515-22-8 (5-(chloromethyl)-4-methyloxazole)
5-(chloromethyl)-4-methyloxazole Chemical and Physical Properties
Names and Identifiers
-
- 5-(chloromethyl)-4-methyloxazole
- 5-(chloromethyl)-4-methyl-1,3-oxazole
- DUTCFYSYEZIRIM-UHFFFAOYSA-N
- MFCD10699533
- MB08890
- CS-0280091
- DB-070660
- 45515-22-8
- 5-chloromethyl-4-methyloxazole
- EN300-311997
- DTXSID60276840
- AKOS006304636
- SCHEMBL790
- SY233036
- VBA51522
- 821-710-4
-
- MDL: MFCD10699533
- Inchi: 1S/C5H6ClNO/c1-4-5(2-6)8-3-7-4/h3H,2H2,1H3
- InChI Key: DUTCFYSYEZIRIM-UHFFFAOYSA-N
- SMILES: ClCC1=C(C)N=CO1
Computed Properties
- Exact Mass: 131.0137915g/mol
- Monoisotopic Mass: 131.0137915g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 78.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 26Ų
5-(chloromethyl)-4-methyloxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY233036-1g |
5-(Chloromethyl)-4-methyloxazole |
45515-22-8 | ≥95% | 1g |
¥7225.00 | 2025-04-14 | |
| TRC | C597705-5mg |
5-(Chloromethyl)-4-methyloxazole |
45515-22-8 | 5mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C597705-10mg |
5-(Chloromethyl)-4-methyloxazole |
45515-22-8 | 10mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C597705-50mg |
5-(Chloromethyl)-4-methyloxazole |
45515-22-8 | 50mg |
$ 365.00 | 2022-06-06 | ||
| eNovation Chemicals LLC | D778633-1g |
5-(Chloromethyl)-4-methyloxazole |
45515-22-8 | 95% | 1g |
$935 | 2024-07-20 | |
| Chemenu | CM280122-1g |
5-(Chloromethyl)-4-methyloxazole |
45515-22-8 | 95% | 1g |
$2794 | 2024-07-16 | |
| eNovation Chemicals LLC | Y1132556-5g |
5-(chloromethyl)-4-methyloxazole |
45515-22-8 | 95% | 5g |
$2500 | 2024-07-23 | |
| Enamine | EN300-311997-0.05g |
5-(chloromethyl)-4-methyl-1,3-oxazole |
45515-22-8 | 95.0% | 0.05g |
$153.0 | 2025-03-19 | |
| Enamine | EN300-311997-0.1g |
5-(chloromethyl)-4-methyl-1,3-oxazole |
45515-22-8 | 95.0% | 0.1g |
$228.0 | 2025-03-19 | |
| Enamine | EN300-311997-0.25g |
5-(chloromethyl)-4-methyl-1,3-oxazole |
45515-22-8 | 95.0% | 0.25g |
$325.0 | 2025-03-19 |
5-(chloromethyl)-4-methyloxazole Suppliers
5-(chloromethyl)-4-methyloxazole Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 5-(chloromethyl)-4-methyloxazole
Comprehensive Overview of 5-(Chloromethyl)-4-methyloxazole (CAS No. 45515-22-8): Properties, Applications, and Industry Insights
5-(Chloromethyl)-4-methyloxazole (CAS No. 45515-22-8) is a specialized heterocyclic compound featuring an oxazole ring substituted with a chloromethyl group at the 5-position and a methyl group at the 4-position. This unique structure makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The compound's molecular formula, C5H6ClNO, and its reactive chloromethyl moiety enable diverse functionalization, aligning with modern trends in green chemistry and sustainable synthesis.
Recent advancements in heterocyclic chemistry have spotlighted 5-(chloromethyl)-4-methyloxazole as a key building block for drug discovery. Its structural versatility allows for the development of novel bioactive molecules, addressing rising demand for antimicrobial agents and kinase inhibitors. Researchers frequently explore its utility in click chemistry and cross-coupling reactions, reflecting its compatibility with cutting-edge methodologies like flow chemistry and catalysis.
From an industrial perspective, CAS No. 45515-22-8 is gaining traction due to its role in synthesizing electronic materials and liquid crystals. The compound's electron-rich oxazole core contributes to charge transport properties, making it relevant for OLEDs and organic semiconductors—a hot topic in renewable energy research. Manufacturers emphasize high-purity grades to meet stringent quality control standards, particularly for GMP-compliant applications.
Environmental and safety considerations are critical when handling 5-(chloromethyl)-4-methyloxazole. While not classified as hazardous under major regulatory frameworks, its chloromethyl group necessitates proper personal protective equipment (PPE) and waste management protocols. Industry best practices recommend closed-system processing to minimize exposure, aligning with REACH and OSHA guidelines—a frequent search query among EHS professionals.
The analytical characterization of CAS 45515-22-8 typically involves GC-MS, HPLC, and NMR spectroscopy, with purity thresholds exceeding 98% for most applications. Suppliers often provide technical data sheets (TDS) and material safety data sheets (MSDS), addressing common purchaser concerns about batch-to-batch consistency and storage stability under inert atmospheres.
Market trends indicate growing demand for custom synthesis services involving this compound, driven by contract research organizations (CROs) and academic collaborations. Patent analyses reveal its use in prodrug formulations and bioconjugation, reflecting innovation in targeted drug delivery systems—a trending topic in precision medicine forums.
In summary, 5-(chloromethyl)-4-methyloxazole (CAS No. 45515-22-8) exemplifies the intersection of structural elegance and practical utility in modern chemistry. Its applications span from life sciences to advanced materials, with ongoing research continually expanding its potential. For synthetic chemists and procurement specialists, understanding its reactivity profile and supply chain dynamics remains essential for leveraging its full commercial and scientific value.
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